molecular formula C7H8N2O4 B177360 1,3-Dimethylorotic acid CAS No. 4116-38-5

1,3-Dimethylorotic acid

Cat. No. B177360
CAS RN: 4116-38-5
M. Wt: 184.15 g/mol
InChI Key: ZXDYFTWNWCMEOS-UHFFFAOYSA-N
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Description

1,3-Dimethylorotic acid is a heterocyclic organic compound . Its IUPAC name is 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid . The molecular weight is 184.15 and the molecular formula is C7H8N2O4 .


Synthesis Analysis

The synthesis of orotic acid derivatives has been studied for their effects on stem cell proliferation . N-arylhydrazone derivatives of orotic acid have been synthesized and their potential as stimulators of human mesenchymal stem cells has been evaluated .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylorotic acid includes a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in 1,3-Dimethylorotic acid is substituted at the 1 and 3 positions with methyl groups .


Chemical Reactions Analysis

The decarboxylation of 1,3-dimethylorotic acid has been studied as a model for the enzymatic decarboxylation catalyzed by orotidine-5’-phosphate decarboxylase . The decarboxylation of 1,3-dimethylorotic acid in benzyl bromide produces 6-benzyl-1,3-dimethyluracil, indicating a carbon-6-centered nucleophilic intermediate in the reaction pathway .


Physical And Chemical Properties Analysis

1,3-Dimethylorotic acid has a molecular weight of 184.15 and a molecular formula of C7H8N2O4 . It has a boiling point of 308ºC at 760mmHg and a density of 1.472g/cm³ .

Scientific Research Applications

Mechanism of Decarboxylation

  • Trapping of the Reaction Intermediate : The decarboxylation of 1,3-Dimethylorotic acid has been studied to understand the nature of the reaction intermediate. It involved isolating 6-Benzyl-1,3-dimethyluracil when the decarboxylation was performed in benzyl bromide, indicating a carbon-6 centered nucleophilic intermediate in the reaction pathway (Nakanishi & Wu, 1998).

  • Role of N-1 in Decarboxylation : Another study revisited the decarboxylation of 1,3-dimethylorotic acid, contrasting it with citrazinic acid (1-deazaorotic acid). It concluded that the positive charge development on adjacent N-1 is not as significant as previously proposed (Wu et al., 1997).

Accelerated Decarboxylation in Ionic Liquid

  • Solvent Effect of Ionic Liquids : The effect of ionic liquids on the decarboxylation of 1,3-dimethylorotic acid was investigated. It was observed that the rate acceleration in these solvents could be due to the stabilization of zwitterionic intermediates by the charged groups in the ionic liquids (Wong & Wu, 2006).

Kinetic Isotope Effects and Mechanisms

  • 13C Kinetic Isotope Effects : A study determined the 13C kinetic isotope effects for the thermal decarboxylation of 1,3-dimethylorotic acid. It compared these effects with theoretically predicted isotope effects, supporting the preference for an O-4 protonated decarboxylation mechanism (Singleton et al., 2000).

Experimental and Theoretical Studies

  • Thermochemical Study of Barbituric Acids : An experimental and computational thermochemical study on 1,3-dimethylbarbituric acid was reported, focusing on its structure-energy relationship and determining its standard molar enthalpy of formation (Roux et al., 2011).

  • Gas Phase Acid/Base Properties : A study combined experimental and theoretical approaches to examine the gas phase acidity and basicity of 1,3-dimethyluracil and its analogs, relevant to the mechanism of orotidine-5'-monophosphate decarboxylase (Gronert et al., 2000).

Applications in Synthesis and Characterization

  • Synthesis of Quaternary Ammonium Derivatives : The synthesis, molecular structure, and spectral properties of derivatives of 1,1-Dimethyl-1,3-propylenediamine, a related compound, were studied, indicating the utility of similar structures in synthesizing novel compounds (Kowalczyk, 2008).

Safety And Hazards

1,3-Dimethylorotic acid is classified as an irritant . It is recommended to avoid contact with skin and eyes, and to use appropriate personal protective equipment when handling this chemical .

properties

IUPAC Name

1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-4(6(11)12)3-5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDYFTWNWCMEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407625
Record name 1,3-Dimethylorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylorotic acid

CAS RN

4116-38-5
Record name 1,3-Dimethylorotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
P Beak, B Siegel - Journal of the American Chemical Society, 1976 - ACS Publications
The decarboxylation of 1, 3-dimethylorotic acid (1) is shown to proceed by separate pH-determined pathways in sulfolane at 180-220 C. Although a process involving ionization of 1 is …
Number of citations: 147 pubs.acs.org
MP Nakanishi, W Wu - Tetrahedron letters, 1998 - Elsevier
The decarboxylation of 1,3-dimethylorotic acid was investigated to study the nature of the reaction intermediate. 6-Benzyl-1,3-dimethyluracil was isolated when the decarboxylation was …
Number of citations: 27 www.sciencedirect.com
FM Wong, W Wu - Bioorganic chemistry, 2006 - Elsevier
The solvent effect of ionic liquids on the decarboxylation of 1,3-dimethylorotic acid and its analogue in ionic was investigated. The rate acceleration observed was proposed to be a …
Number of citations: 13 www.sciencedirect.com
W Wu, A Ley-han, FM Wong, TJ Austin… - Bioorganic & Medicinal …, 1997 - Elsevier
PII: S0960-894X(97)10028-2 Page 1 Pergamon Bioorganic & Medicinal Chemistry lx.tters, VoI. 7, No. 20, pp. 2623-2628, 1997 © 1997 Elsevier Science Ltd All rights reserved. Printed in …
Number of citations: 28 www.sciencedirect.com
P Beak, B Siegel - Journal of the American Chemical Society, 1973 - ACS Publications
10, R= CH3 11, R= H rate constant for the decarboxylation of 11 is estimated to be 5 X 104 sec-1 by extrapolation from the reaction of 10 at lower temperatures, the equilibrium constant …
Number of citations: 22 pubs.acs.org
DA Singleton, SR Merrigan, BJ Kim… - Journal of the …, 2000 - ACS Publications
A complete set of 13 C kinetic isotope effects were determined for the thermal decarboxylation of 1,3-dimethylorotic acid and compared with theoretically predicted isotope effects for …
Number of citations: 68 pubs.acs.org
WV Curran, RB Angier - The Journal of Organic Chemistry, 1966 - ACS Publications
Orotidine (X) and its isomer, 3-/3-D-ribofuranosylorotic acid (XI), have been synthesized by the reaction between 2, 3, 5-tri-O-benzoyl-D-ribofuranosy 1 chloride and the mercury …
Number of citations: 36 pubs.acs.org
A Sarpotdar, JG Burr - Journal of Inorganic and Nuclear Chemistry, 1979 - Elsevier
Orotic acid (I) and 3-methylorotic acid (II) form complexes with Ni(II) and Eu(III), but none of the following orotic acid derivatives form such complexes: 1-methylorotic acid (III), 1,3-…
Number of citations: 21 www.sciencedirect.com
E Sztumpf, D Shugar - Photochemistry and Photobiology, 1965 - Wiley Online Library
Irradiation of orotic acid or 3‐methylorotic acid in liquid medium in the quartz UV leads to formation of photoproducts which have been shown to be dimers similar to those formed from …
Number of citations: 26 onlinelibrary.wiley.com
S SENDA, K HIROTA, T ASAO - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
5, 6-Dicyano-1, 3-dimethyluracil (1) was synthesized stepwise from 6-chloro-5-formyl-1, 3-dimethyluracil (2). Treatment of 1 with butylamine or aniline afforded 6-butylamino-(5) or 6-…
Number of citations: 11 www.jstage.jst.go.jp

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